1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
Overview
Description
1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal.
Reaction Conditions: The reaction is carried out at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product.
Industrial Production: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Major Products: The major products formed from these reactions include various substituted indoles and their derivatives, which have significant biological activities.
Scientific Research Applications
1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(24)21(23)25/h1-13,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKMMMHPJUAGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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